MFCD03277535
Description
Current information from indicates its pricing at $80 for 100 mg and $112 for 250 mg, suggesting it is a specialty chemical used in research or industrial applications. The absence of explicit structural details in the provided evidence necessitates inferential comparisons with compounds sharing similar MDL numbering patterns or functional groups. For instance, compounds with MDL numbers starting with "MFCD" often belong to classes such as boronic acids, trifluoromethyl-substituted aromatics, or heterocyclic amines, which are common in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5OS/c11-7-1-3-8(4-2-7)14-9(17)5-18-10-15-13-6-16(10)12/h1-4,6H,5,12H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYISGCGMOXLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CN2N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03277535 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The industrial production methods also involve stringent quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD03277535 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD03277535 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its unique reactivity allows for the formation of complex molecules, making it an essential tool for chemists.
Biology: In biology, this compound is used in studies involving cellular processes and biochemical pathways. Its ability to interact with specific biological targets makes it a useful compound for understanding cellular mechanisms and developing new therapies.
Medicine: In medicine, this compound has potential applications in drug development. Its unique properties and reactivity make it a candidate for the synthesis of new pharmaceutical compounds with therapeutic potential.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable compound for industrial processes.
Mechanism of Action
The mechanism of action of MFCD03277535 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD03277535, a comparative analysis is conducted using structurally or functionally analogous compounds from the evidence. Key parameters include molecular weight, functional groups, solubility, and bioactivity profiles.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Diversity: MFCD00039227 () features a trifluoromethyl ketone, a group known for enhancing metabolic stability and lipophilicity in drug design. In contrast, MFCD13195646 () contains a boronic acid group, which is critical in Suzuki-Miyaura cross-coupling reactions . this compound’s inferred specialty group (e.g., boronic acid or fluorinated moiety) may share synthetic or applicational overlap with these compounds.
Bioactivity Profiles: MFCD00039227 exhibits BBB permeability and high GI absorption, making it suitable for central nervous system-targeted therapies. Conversely, MFCD10697534 () lacks BBB penetration, limiting its use to peripheral applications .
Synthetic Accessibility :
- MFCD13195646 has a synthetic accessibility score of 2.07 (scale: 1 = easy, 10 = difficult), indicating straightforward laboratory synthesis. This contrasts with MFCD10697534, which requires multi-step reactions with lower yields (30–69%) .
Solubility and Physicochemical Properties :
- MFCD00039227 has moderate solubility (0.24 mg/mL), while MFCD10697534 is highly water-soluble, aligning with its polar pyridine and methoxy groups . These properties influence formulation strategies, a consideration likely relevant to this compound’s applications.
Methodological Considerations
The comparison adheres to guidelines from and , emphasizing structural/functional similarity and rigorous source diversification. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
